An In-depth Technical Guide to 2,4'-Dibromoacetophenone: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 2,4'-Dibromoacetophenone: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4'-Dibromoacetophenone is a halogenated aromatic ketone that serves as a versatile reagent and building block in organic synthesis and as a valuable tool in chemical biology. Its utility stems from the presence of two reactive bromine atoms at different positions: one on the aromatic ring and an α-bromo group on the acetyl moiety. This dual reactivity makes it a precursor for a variety of heterocyclic compounds and a useful derivatizing agent. Notably, it has been identified as a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in numerous signaling pathways and disease states, including neurodegenerative disorders and diabetes.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and biological applications of 2,4'-Dibromoacetophenone.
Chemical Structure and Properties
2,4'-Dibromoacetophenone is structurally characterized by an acetophenone (B1666503) core with bromine substituents at the α-carbon of the acetyl group and at the para-position (position 4) of the phenyl ring.
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IUPAC Name: 2-bromo-1-(4-bromophenyl)ethanone[5]
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Synonyms: 4-Bromophenacyl bromide, p-Bromophenacyl bromide, α,4-Dibromoacetophenone, GSK-3β Inhibitor VII[4][6][7]
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CAS Number: 99-73-0[7]
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Molecular Formula: C₈H₆Br₂O[7]
Physicochemical Properties
The key physicochemical properties of 2,4'-Dibromoacetophenone are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Weight | 277.94 g/mol | [6] |
| Appearance | Slightly yellow to beige crystalline solid | [5][6] |
| Melting Point | 107-111 °C | [5] |
| Boiling Point | 141.5 °C (at 760 mmHg, estimated) | [6] |
| Solubility | Soluble in DMSO (2 mg/ml), DMF (5 mg/ml), methanol (B129727) (20 mg/ml), ethanol (B145695), and toluene. Insoluble in water. | [6][8] |
| Stability | Stable under normal storage conditions. | [6] |
| InChI Key | FKJSFKCZZIXQIP-UHFFFAOYSA-N | [6] |
| SMILES | BrCC(=O)c1ccc(Br)cc1 | [5] |
Synthesis and Purification
The most common laboratory synthesis of 2,4'-Dibromoacetophenone involves the selective α-bromination of 4'-bromoacetophenone (B126571). This reaction is typically acid-catalyzed and proceeds through an enol intermediate.[9][10]
Experimental Protocol: Synthesis from 4'-Bromoacetophenone
This protocol is adapted from established methods for the α-bromination of acetophenones.[11]
Materials:
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4'-Bromoacetophenone
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Glacial Acetic Acid
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Bromine (Br₂)
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50% Ethyl Alcohol (for washing)
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95% Ethyl Alcohol (for recrystallization)
Procedure:
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In a suitable flask, dissolve 4'-bromoacetophenone (1.0 equivalent) in glacial acetic acid.
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While vigorously stirring the solution, slowly add bromine (1.0 equivalent) dropwise. It is crucial to maintain the reaction temperature below 20°C during the addition, using an ice bath if necessary.
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As the reaction progresses (typically after about half of the bromine is added), 2,4'-dibromoacetophenone will begin to precipitate as crystalline needles.[11]
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After the complete addition of bromine, continue stirring for a short period and then cool the flask in an ice-water bath to maximize product precipitation.
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Collect the crude product by vacuum filtration.
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Wash the collected crystals with cold 50% ethyl alcohol until the filtrate runs colorless.[11]
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For purification, recrystallize the air-dried crude product from 95% ethyl alcohol. A typical ratio is approximately 8 mL of ethanol per gram of product.[2]
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Collect the purified, colorless needles of 2,4'-dibromoacetophenone by filtration and dry them thoroughly. The expected melting point of the purified product is 108–109°C.[11]
Caption: Synthesis workflow of 2,4'-Dibromoacetophenone.
Spectroscopic Analysis
The structure of 2,4'-Dibromoacetophenone can be confirmed by various spectroscopic methods. A theoretical study using Density Functional Theory (DFT) has shown good correlation with experimental spectroscopic data.[7]
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¹H NMR (in CDCl₃): The proton NMR spectrum typically shows two signals in the aromatic region and one signal for the α-methylene protons.
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δ ~7.64-7.84 ppm: A multiplet corresponding to the four aromatic protons of the p-bromophenyl group.
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δ ~4.39 ppm: A singlet corresponding to the two protons of the bromomethyl group (-CH₂Br).
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¹³C NMR: The carbon NMR spectrum shows distinct signals for the carbonyl carbon, the α-carbon, and the aromatic carbons. Predicted chemical shifts are approximately:
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δ ~191 ppm: Carbonyl carbon (C=O).
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δ ~132 ppm, ~130 ppm, ~129 ppm: Aromatic carbons.
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δ ~31 ppm: Methylene carbon (-CH₂Br).
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-
Mass Spectrometry (EI): The mass spectrum shows a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak [M]⁺ is observed at m/z 276, 278, and 280. The base peak is typically observed at m/z 183/185, corresponding to the loss of the bromomethyl radical (•CH₂Br), forming the stable 4-bromobenzoyl cation.[12]
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Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. A strong absorption is expected in the range of 1680-1700 cm⁻¹ , which is typical for the C=O stretching vibration of an aryl ketone.[13]
Chemical Reactivity and Applications
The reactivity of 2,4'-Dibromoacetophenone is dominated by the electrophilic carbonyl carbon and the highly reactive α-bromo group, which is susceptible to nucleophilic substitution.
Derivatization Agent for HPLC Analysis
2,4'-Dibromoacetophenone is widely used as a derivatizing agent to facilitate the analysis of compounds lacking a strong chromophore, such as carboxylic acids, by UV detection in HPLC.[2] The reaction involves the esterification of a carboxylic acid to form a 4-bromophenacyl ester, which has strong UV absorbance.
Experimental Protocol: Derivatization of Fatty Acids
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The carboxylic acid sample is dissolved in a suitable solvent like acetone (B3395972).
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A solution of 2,4'-dibromoacetophenone (derivatizing agent) in acetone is added.
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A base, typically a tertiary amine like triethylamine, is added to catalyze the reaction by deprotonating the carboxylic acid.
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The mixture is heated (e.g., 40-50°C) for a specific duration (e.g., 30-120 minutes) to ensure complete reaction.
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The reaction is quenched, and the resulting solution containing the UV-active ester derivative is directly analyzed by HPLC.
Caption: General workflow for HPLC derivatization.
Precursor in Organic Synthesis
The α-bromo group is an excellent leaving group, making 2,4'-dibromoacetophenone a valuable substrate for synthesizing various heterocyclic compounds, such as imidazoles and thiazoles, through reactions with nucleophiles like amidines and thioamides. It also undergoes condensation reactions with aldehydes to form α,β-unsaturated ketones.[2]
Biological Activity: Inhibition of GSK-3β
2,4'-Dibromoacetophenone is a well-characterized inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase involved in a multitude of cellular processes.
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Potency and Selectivity: It inhibits GSK-3β with an IC₅₀ value of 0.5 µM.[1][2][3][4] It is highly selective for GSK-3β over other kinases like Protein Kinase A (PKA), for which the IC₅₀ is greater than 100 µM.[1][2][3][4]
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Mechanism of Inhibition: It acts as a cell-permeable, non-ATP competitive, and irreversible inhibitor.[3] As a reactive alkylating agent, it is proposed to form a covalent bond with a residue in the enzyme's active site.[3] Studies on similar inhibitors suggest that a key target for covalent modification in the GSK-3β active site is the cysteine residue at position 199 (Cys-199).[14] The electrophilic α-carbon of 2,4'-dibromoacetophenone is attacked by the nucleophilic thiol group of Cys-199, leading to irreversible alkylation and inactivation of the enzyme.
Caption: Proposed covalent inhibition of GSK-3β.
Safety and Handling
2,4'-Dibromoacetophenone is a corrosive and lachrymatory substance. It can cause severe skin burns and eye damage.[15]
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Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, vapor, mist, or gas.
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Storage: Store in a cool, dry place in a tightly closed container. Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[6]
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First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical aid.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 2,4'-Dibromoacetophenone | 99-73-0 [chemicalbook.com]
- 3. GSK-3b Inhibitor VII [sigmaaldrich.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. 2,4'-Dibromoacetophenone synthesis - chemicalbook [chemicalbook.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 4-Bromophenacyl bromide | C8H6Br2O | CID 7454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2,4'-Dibromoacetophenone, 98% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. 2,4′-二溴苯乙酮 >98% | Sigma-Aldrich [sigmaaldrich.cn]
